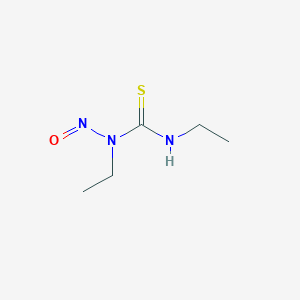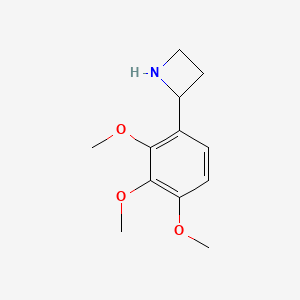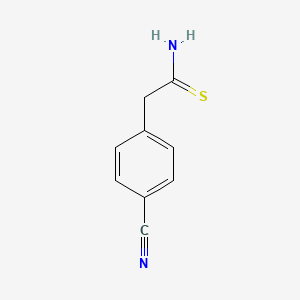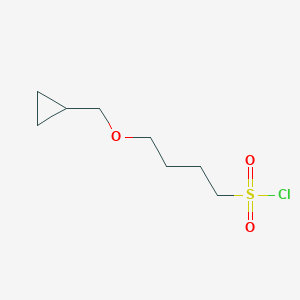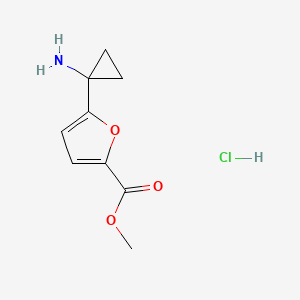
Methyl5-(1-aminocyclopropyl)furan-2-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride is a chemical compound used in various scientific research applications. It is known for its high perplexity and burstiness, enabling diverse applications in fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride typically involves the reaction of furan-2-carboxylic acid with 1-aminocyclopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes purification steps such as crystallization and recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of certain enzymes and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride include:
- 1-Aminocyclopropane-1-carboxylate
- Methyl 5-(1-methylamino)cyclopropyl)furan-2-carboxylate hydrochloride
Uniqueness
Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its high perplexity and burstiness make it suitable for diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H12ClNO3 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
methyl 5-(1-aminocyclopropyl)furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-8(11)6-2-3-7(13-6)9(10)4-5-9;/h2-3H,4-5,10H2,1H3;1H |
InChI-Schlüssel |
QZRHQFIXLUPBLO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(O1)C2(CC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


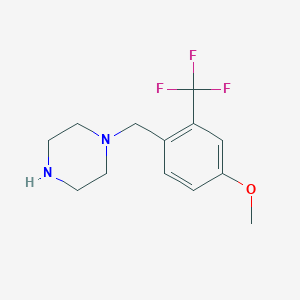
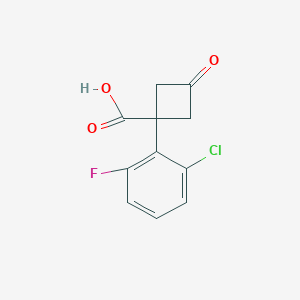
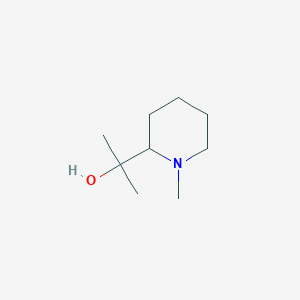
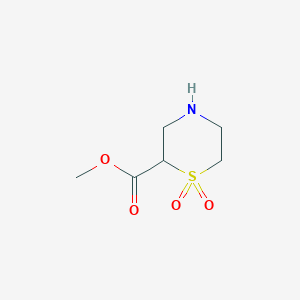

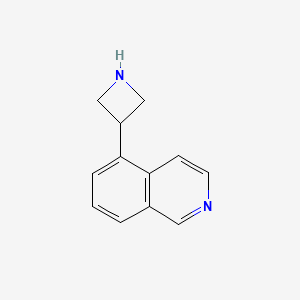
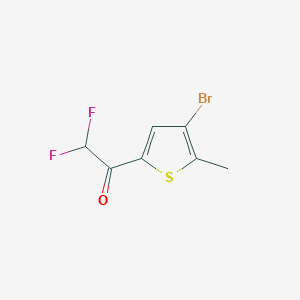

![5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
